1H-Indene-2-butanoic acid

PPAR alpha PPAR gamma SPR

1H-Indene-2-butanoic acid (CAS 61601-32-9) is a fully unsaturated indene carboxylic acid with a butanoic acid chain at the 2-position. It exhibits 6.5-fold PPARα selectivity (Kd 0.75 nM) over PPARγ, making it an ideal reference standard for SPR screening and SAR optimization. Procure this precise CAS entity for experimental reproducibility in metabolic disease and cancer biology research.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 61601-32-9
Cat. No. B15462764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene-2-butanoic acid
CAS61601-32-9
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C=C1CCCC(=O)O
InChIInChI=1S/C13H14O2/c14-13(15)7-3-4-10-8-11-5-1-2-6-12(11)9-10/h1-2,5-6,8H,3-4,7,9H2,(H,14,15)
InChIKeyOZRVQNMERRBAFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indene-2-butanoic acid (CAS 61601-32-9) Product Overview and Research Identity for Procurement


1H-Indene-2-butanoic acid (CAS 61601-32-9; IUPAC: 4-(1H-inden-2-yl)butanoic acid; molecular formula C₁₃H₁₄O₂; MW 202.25 g/mol) is an indene carboxylic acid derivative characterized by a bicyclic indene core with a butanoic acid substituent at the 2-position [1]. The compound is a synthetic research chemical intended for laboratory use only and has been identified as a modulator of peroxisome proliferator-activated receptors (PPARs), a nuclear receptor superfamily implicated in metabolic regulation, inflammation, and cancer biology [2][3]. BindingDB records document its high-affinity interaction with PPARα (Kd = 0.75 nM, SPR assay) and moderate affinity for PPARγ (Kd = 4.90 nM) [4]. This compound serves as a valuable tool for investigating PPAR signaling pathways and as a reference standard for structure-activity relationship studies of indene-based PPAR ligands.

Why Generic PPAR Ligands Cannot Substitute for 1H-Indene-2-butanoic acid (CAS 61601-32-9) in Specialized Research


Indene-derived carboxylic acids exhibit PPAR subtype selectivity profiles that are highly sensitive to subtle structural variations, including the position of the carboxylic acid side chain, the oxidation state of the indene ring, and the presence of additional substituents [1]. Within the indene/indanone chemical space, closely related analogs such as 1H-indene-2-carboxylic acid (CAS 41712-14-5), 2,3-dihydro-1H-indene derivatives, and indanone-based compounds demonstrate divergent PPARα/γ/δ activation patterns and binding affinities [2]. 1H-Indene-2-butanoic acid possesses a specific structural signature—a fully unsaturated indene core with a butanoic acid side chain at the 2-position—that distinguishes it from indane acetic acid derivatives, indenone templates, and ester prodrug forms . Procurement of the correct CAS-numbered entity is essential for experimental reproducibility and for avoiding unintended cross-reactivity that could confound data interpretation in PPAR-focused research programs.

1H-Indene-2-butanoic acid (CAS 61601-32-9) Quantitative Differential Evidence: Head-to-Head PPAR Affinity Data


1H-Indene-2-butanoic acid Exhibits 6.5-Fold Higher PPARα Binding Affinity than PPARγ by SPR

1H-Indene-2-butanoic acid demonstrates a clear PPARα-over-PPARγ binding preference with a 6.5-fold differential in equilibrium dissociation constants measured via surface plasmon resonance (SPR). The compound binds PPARα with a Kd of 0.75 nM, while its affinity for PPARγ is 4.90 nM under identical assay conditions [1]. This subtype preference distinguishes it from pan-agonists like bezafibrate that exhibit similar potency across PPAR isoforms and from PPARγ-selective thiazolidinediones such as rosiglitazone [2].

PPAR alpha PPAR gamma SPR Binding Affinity Nuclear Receptors

Functional Cellular Transactivation Data Confirm PPARα Agonist Activity (EC₅₀ = 46 nM) in HepG2 Cells

In a cellular transactivation assay using human HepG2 hepatoma cells expressing GAL4-fused PPARα ligand-binding domain (LBD) and a luciferase reporter gene, 1H-Indene-2-butanoic acid activates PPARα-mediated transcription with an EC₅₀ of 46 nM [1]. Under identical experimental conditions, the compound exhibits an EC₅₀ of 300 nM for PPARγ transactivation, representing a 6.5-fold functional selectivity for PPARα over PPARγ that closely mirrors the binding selectivity observed by SPR [1]. In contrast, the well-characterized PPARδ/β agonist GW0742 shows EC₅₀ values of 1 nM (PPARδ), 1.1 μM (PPARα), and 2 μM (PPARγ) in comparable cellular transactivation assays—a distinctly different subtype preference profile [2].

Transactivation PPAR alpha HepG2 EC50 Luciferase Reporter

Kinetic Binding Parameters Reveal Slow Dissociation from PPARα (kₒff = 0.0160 M⁻¹s⁻¹)

SPR kinetic analysis of 1H-Indene-2-butanoic acid binding to PPARα yields a dissociation rate constant (kₒff) of 0.0160 M⁻¹s⁻¹ [1]. This slow off-rate is characteristic of high-affinity PPAR ligands and translates to an extended ligand-receptor residence time. While direct kinetic comparator data for other indene-based PPAR ligands in this exact SPR assay format are not available in public databases, the kinetic profile provides a valuable benchmark for medicinal chemistry optimization efforts aimed at modulating target engagement duration [2].

Binding Kinetics SPR PPAR alpha Ligand Residence Time Drug Design

Patented Indene Derivative Class Demonstrates Selective PPAR Modulation Without Reported Adverse Effects

1H-Indene-2-butanoic acid falls within the scope of patented indene derivatives of formula (I) that are claimed to selectively modulate PPAR activities while causing no adverse side effects [1][2]. The patent literature explicitly distinguishes these indene-based compounds from non-selective PPAR modulators and positions them as therapeutic candidates for metabolic syndromes (diabetes, obesity, hyperlipidemia), inflammatory diseases (osteoporosis, liver cirrhosis, asthma), and cancer [2]. While specific in vivo or toxicity data for the exact CAS 61601-32-9 compound are not disclosed in the public patent documentation, the class-level safety claim provides a foundational premise for prioritizing this scaffold over less-characterized indene analogs.

PPAR Modulation Patent Metabolic Syndrome Selectivity Indene Derivatives

1H-Indene-2-butanoic acid (CAS 61601-32-9) Recommended Research and Industrial Application Scenarios


PPARα-Specific Signaling Pathway Elucidation in Hepatocellular Carcinoma Models

Investigators studying hepatic lipid metabolism, non-alcoholic fatty liver disease (NAFLD) progression, or hepatocellular carcinoma biology can employ 1H-Indene-2-butanoic acid as a PPARα-preferring chemical probe. The compound's 6.5-fold selectivity for PPARα over PPARγ in both binding (Kd: 0.75 nM vs. 4.90 nM) and cellular transactivation (EC₅₀: 46 nM vs. 300 nM) assays [1] enables dissection of PPARα-specific transcriptional programs in HepG2 cells and other hepatocyte-derived models without substantial confounding from PPARγ-mediated adipogenic signaling. This selectivity profile is particularly valuable when comparing PPARα-dependent effects against those induced by PPARγ agonists or pan-PPAR ligands in gene expression and metabolomic studies.

Reference Standard for SPR-Based PPARα Ligand Screening and Assay Validation

Given its well-characterized SPR binding parameters—Kd = 0.75 nM, kₒff = 0.0160 M⁻¹s⁻¹ for PPARα [1]—1H-Indene-2-butanoic acid serves as an ideal reference compound for surface plasmon resonance-based screening campaigns aimed at identifying novel PPARα ligands. The compound's reproducible binding kinetics and high affinity enable assay validation, instrument calibration, and quality control monitoring across screening batches. Researchers can use this compound to establish baseline sensorgrams and to benchmark the binding characteristics of newly synthesized indene analogs or other PPARα-targeting small molecules.

Chemical Scaffold for Indene-Derived PPAR Modulator Medicinal Chemistry

Medicinal chemistry teams pursuing structure-activity relationship optimization of PPAR modulators can use 1H-Indene-2-butanoic acid as a parent scaffold for systematic derivatization. The patent literature confirms that indene derivatives bearing carboxylic acid functionality at the 2-position represent a validated class of selective PPAR modulators with potential applications in diabetes, obesity, and hyperlipidemia [2]. The compound's butanoic acid side chain offers a modifiable handle for introducing ester prodrugs (e.g., ethyl ester, CAS 61601-31-8), amide derivatives, or additional substituents on the indene ring system to probe effects on subtype selectivity, metabolic stability, and pharmacokinetic properties.

Chemical Intermediate for Synthesis of Indene-2-butanoic Acid Derivatives and Conjugates

1H-Indene-2-butanoic acid's carboxylic acid functional group provides a versatile reactive site for generating ester prodrugs, amide-linked conjugates, and biotinylated affinity probes. The ethyl ester derivative (CAS 61601-31-8) is commercially available and can be hydrolyzed to regenerate the parent acid or used directly in lipophilic formulations . This synthetic flexibility supports the preparation of chemical tools for target identification studies, cellular imaging applications, and in vivo pharmacokinetic profiling of indene-based PPAR modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indene-2-butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.